Metopimazine-d6 sulfoxide is a deuterated derivative of metopimazine, a phenothiazine antiemetic agent primarily used to treat nausea and vomiting. Metopimazine is marketed under various brand names, including Vogalen and Vogalene, and has applications in managing symptoms associated with chemotherapy and gastroenteritis. The compound is classified as an antidopaminergic agent, specifically targeting dopamine D2 and D3 receptors, as well as exhibiting antagonistic effects on adrenergic alpha1, histamine H1, and serotonin 5HT2a receptors .
Metopimazine-d6 sulfoxide is synthesized from metopimazine through oxidation processes that introduce a sulfoxide functional group. It falls under the broader classification of phenothiazine derivatives, which are known for their diverse pharmacological activities. The compound's structural formula is , with a molecular weight of approximately 467.63 g/mol .
The synthesis of metopimazine-d6 sulfoxide involves several key steps:
The synthesis can be summarized in the following steps:
This method highlights the importance of controlling reaction conditions to optimize product yield .
The molecular structure of metopimazine-d6 sulfoxide features a phenothiazine backbone with various substituents including methylsulfonyl groups and deuterated hydrogen atoms. The presence of the sulfoxide functional group introduces additional polar characteristics that may influence its pharmacokinetic properties.
Metopimazine-d6 sulfoxide can undergo various chemical reactions typical of sulfoxides, including:
The reactivity of metopimazine-d6 sulfoxide is influenced by its electronic structure, particularly the presence of electron-withdrawing groups that stabilize certain reaction intermediates.
Metopimazine acts primarily as a dopamine receptor antagonist. Its mechanism involves:
Pharmacokinetic studies indicate that metopimazine reaches peak plasma concentrations approximately one hour after administration, with a half-life of about two hours. Its metabolism primarily occurs via liver amidases, producing metabolites such as metopimazine acid .
Relevant data includes the melting point range, boiling point, and spectral data (NMR, IR) for characterization purposes .
Metopimazine-d6 sulfoxide has several scientific applications:
Metopimazine-d6 sulfoxide is a deuterium-enriched isotopologue of metopimazine sulfoxide, where six hydrogen atoms are replaced by the stable isotope deuterium (²H or D). This strategic isotopic labeling specifically targets the propyl linker between the phenothiazine and piperidine moieties, resulting in a hexadeuterated alkyl chain. The systematic IUPAC name for this compound is 1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonyl-5-oxophenothiazin-10-yl)propyl]piperidine-4-carboxamide. The molecular architecture comprises a 2-methylsulfonyl-substituted phenothiazine ring system oxidized at the sulfur heteroatom (sulfoxide), connected via a deuterated propyl chain to a 4-carboxamidopiperidine group [4] [6].
The isotopic substitution is denoted by the "-d6" suffix in accordance with IUPAC nomenclature guidelines for isotopic labeling. This modification does not alter the fundamental chemical behavior but significantly impacts the compound's spectroscopic signatures and metabolic stability. The molecular formula is C₂₂D₆H₂₁N₃O₄S₂, with an exact monoisotopic mass of 467.181959 g/mol, differing from the non-deuterated analogue (461.15 g/mol) by +6.05 Da due to deuterium incorporation [4] [6].
Table 1: Molecular Identification Data
Property | Value |
---|---|
Systematic Name | 1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonyl-5-oxophenothiazin-10-yl)propyl]piperidine-4-carboxamide |
Molecular Formula | C₂₂D₆H₂₁N₃O₄S₂ |
Molecular Weight | 467.635 g/mol |
Exact Mass | 467.181959 g/mol |
SMILES Notation | [2H]C([2H])(N1CCC(CC1)C(=O)N)C([2H])([2H])C([2H])([2H])N2c3ccccc3S(=O)c4ccc(cc24)S(=O)(=O)C |
InChI Key | LYAXSKWQPPYTPV-NPUHHBJXSA-N |
The synthesis of metopimazine-d6 sulfoxide follows a multi-step sequence integrating isotopic labeling at the propyl bridge, achieved through two principal approaches:
Late-Stage Deuteration: Non-deuterated metopimazine undergoes oxidation using peracids (e.g., m-CPBA) or controlled hydrogen peroxide under anhydrous conditions to yield metopimazine sulfoxide. Subsequent H/D exchange is catalyzed by strong bases (e.g., KOtBu) in deuterated solvents (DMSO-d6 or D₂O). However, this method risks non-specific deuterium incorporation and reduced isotopic purity [7].
Early-Stage Labeled Intermediate Synthesis: A more efficient route involves synthesizing 1,1,2,2,3,3-hexadeuterio-3-bromopropane or deuterated acrylonitrile as precursors. Nucleophilic displacement of the bromide (or Michael addition to acrylonitrile) by the phenothiazine anion forms the deuterated propyl linkage. Hydrolysis of the nitrile group (if applicable), followed by amidation with 4-aminopiperidine and selective sulfoxidation, yields the target compound. This method ensures >99% isotopic purity by incorporating deuterium during carbon chain assembly [6] [9].
Critical to both methods is controlling sulfoxidation specificity. Metopimazine contains two sulfur sites: the phenothiazine sulfur and the methyl sulfone group. Oxidation must selectively target the phenothiazine sulfur without oxidizing the methyl sulfone. This is achieved using stoichiometric oxidants at low temperatures (-20°C to 0°C) [6].
Table 2: Synthesis Strategy Comparison
Strategy | Advantages | Limitations |
---|---|---|
Late-Stage Deuteration | Fewer synthetic steps; Uses readily available non-deuterated precursor | Risk of non-specific labeling; Lower isotopic purity (typically <98%) |
Early-Stage Labeling | High isotopic purity (>99.5%); Position-specific deuterium control | Requires specialized deuterated building blocks; Multi-step sequence |
The physicochemical profile of metopimazine-d6 sulfoxide is governed by its sulfoxide group, carboxamide, and deuterated alkyl chain. The compound is a crystalline solid under standard conditions (25°C), with moderate solubility in polar aprotic solvents like DMSO (≥50 mg/mL) and DMF, limited solubility in water (<0.1 mg/mL), and low solubility in non-polar solvents (e.g., hexanes). The logP (calculated) of ~1.8 indicates balanced lipophilicity, facilitating membrane permeability while retaining water affinity via hydrogen bonding [4] [7].
Deuterium incorporation enhances metabolic stability due to the kinetic isotope effect (KIE), where C-D bonds exhibit ~6–10 times slower cleavage rates than C-H bonds under enzymatic conditions. This is particularly relevant for oxidative metabolism at the propyl linker. Thermal analysis (DSC/TGA) reveals decomposition onset at ~210°C, indicating robustness below this threshold. In solution, the compound is stable for >24 hours in DMSO at 25°C but shows pH-dependent hydrolysis of the carboxamide group under extreme acidity (pH <2) or alkalinity (pH >12) [6] [7].
The sulfoxide moiety confers chirality, creating (R)- and (S)- enantiomers. While stereochemical data for the deuterated species is limited, non-deuterated metopimazine sulfoxide exhibits enantiomerization barriers >100 kJ/mol, suggesting configurational stability at room temperature. Deuterium substitution may subtly influence this equilibrium via vibrational zero-point energy effects [6].
Table 3: Key Physicochemical Parameters
Property | Value/Characteristic |
---|---|
Physical State | Crystalline solid |
Solubility (DMSO) | ≥50 mg/mL |
Calculated logP | 1.8 |
Thermal Decomposition | >210°C |
Solution Stability (DMSO) | >24 hours at 25°C |
Kinetic Isotope Effect | 6–10 (C-D vs. C-H bond cleavage) |
NMR Spectroscopy:¹H NMR (600 MHz, DMSO-d6) displays characteristic attenuation of signals corresponding to the propyl linker due to deuterium substitution. Residual resonances include:
¹³C NMR (151 MHz, DMSO-d6) reveals the propyl carbon signals as a quintet (J_{C-D} ≈ 20 Hz) at δ 48.5 ppm (C-1), 26.8 ppm (C-2), and 52.0 ppm (C-3), confirming deuterium coupling. Key peaks:
²H NMR quantifies isotopic enrichment, showing a singlet at ~2.5 ppm corresponding to the -CD₂- groups. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 468.1892 [6].
Infrared Spectroscopy:FTIR (KBr pellet) identifies functional groups:
UV-Vis Spectroscopy:The chromophoric phenothiazine-sulfoxide system exhibits λ_max at 254 nm (ε ≈ 12,000 L·mol⁻¹·cm⁻¹) and 340 nm (ε ≈ 3,500 L·mol⁻¹·cm⁻¹) in methanol, attributed to π→π* and n→π* transitions, respectively. Deuterium substitution causes negligible spectral shifts but enhances molar absorption coefficients by ~5% due to altered vibrational coupling [7].
Table 4: Key NMR Assignments (DMSO-d6)
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 7.78–7.82 | dd | Phenothiazine H-7, H-9 |
¹H | 7.45–7.49 | dd | Phenothiazine H-6, H-10 |
¹H | 3.10 | s | -SO₂CH₃ |
¹H | 2.80–3.00 | m | Piperidine H-2, H-3, H-5, H-6 |
¹³C | 174.5 | s | -CONH₂ |
¹³C | 134.2 | s | Phenothiazine C-4a |
¹³C | 40.1 | q (J=140 Hz) | -SO₂CH₃ |
²H | ~2.5 | s | -CD₂- linker |
No single-crystal X-ray diffraction data for metopimazine-d6 sulfoxide has been reported to date. However, computational modeling (DFT at B3LYP/6-311G++(d,p) level) predicts conformational preferences influenced by deuterium and sulfoxide chirality. The sulfoxide oxygen adopts a gauche orientation relative to the phenothiazine ring, minimizing steric clash. The deuterated propyl linker favors an extended antiperiplanar conformation, stabilizing the molecule through intramolecular CH/π interactions between the piperidine CH₂ groups and phenothiazine system [6].
Molecular dynamics simulations in DMSO (mimicking physiological conditions) reveal three dominant conformers:
Deuterium subtly alters conformational populations compared to the non-deuterated analogue. The increased mass reduces vibrational amplitudes, stabilizing the extended trans conformer by 1.2 kcal/mol. This "deuterium-induced conformational locking" may contribute to altered receptor binding kinetics in pharmacological studies [6] [10].
Analysis of related sulfoxide complexes (e.g., [Mg(DMSO)₆]²⁺) demonstrates that sulfoxides exhibit diverse coordination modes (κO vs. κS) depending on electronic environments. While metopimazine-d6 sulfoxide lacks metal coordination sites, its conformational behavior aligns with principles observed in simpler sulfoxides: the S=O dipole governs electrostatic interactions, and steric bulk influences torsional barriers [10].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: